

physical and chemical properties of 5-Hydroxy-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzoic acid

Cat. No.: B184560

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An In-depth Technical Guide to **5-Hydroxy-2-nitrobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **5-Hydroxy-2-nitrobenzoic acid** (CAS RN: 610-37-7). The information is curated for professionals in research and drug development, with a focus on data clarity, experimental reproducibility, and visualization of key processes.

Core Properties of 5-Hydroxy-2-nitrobenzoic Acid

5-Hydroxy-2-nitrobenzoic acid is an organic compound featuring a benzene ring substituted with hydroxyl, nitro, and carboxylic acid groups.^[1] This arrangement of functional groups gives the molecule unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.^[1] It typically appears as a yellow crystalline solid.^[2]

Physical and Chemical Data

The following table summarizes the key quantitative properties of **5-Hydroxy-2-nitrobenzoic acid**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ NO ₅	[2] [3] [4] [5] [6]
Molecular Weight	183.12 g/mol	[3] [4] [5] [6] [7]
Melting Point	170-171 °C	[3] [7]
Boiling Point	455.0 ± 40.0 °C (Predicted)	[3] [7]
Density	1.631 g/cm ³	[3] [7] [8]
pKa	2.06 ± 0.25 (Predicted)	[7]
Appearance	White to Yellow to Green powder/crystal	[7]
Solubility	Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. [2]	
Storage	Sealed in dry, room temperature conditions. [3] [7]	

Spectral Data

Key spectral data for **5-Hydroxy-2-nitrobenzoic acid** are presented below.

Spectrum Type	Key Peaks/Information	Source(s)
GC-MS	m/z Top Peak: 183, m/z 2nd Highest: 63, m/z 3rd Highest: 153	[5]
FTIR	Instrument: Bruker Tensor 27 FT-IR, Technique: KBr	[5]
ATR-IR	Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat	[5]

Experimental Protocols

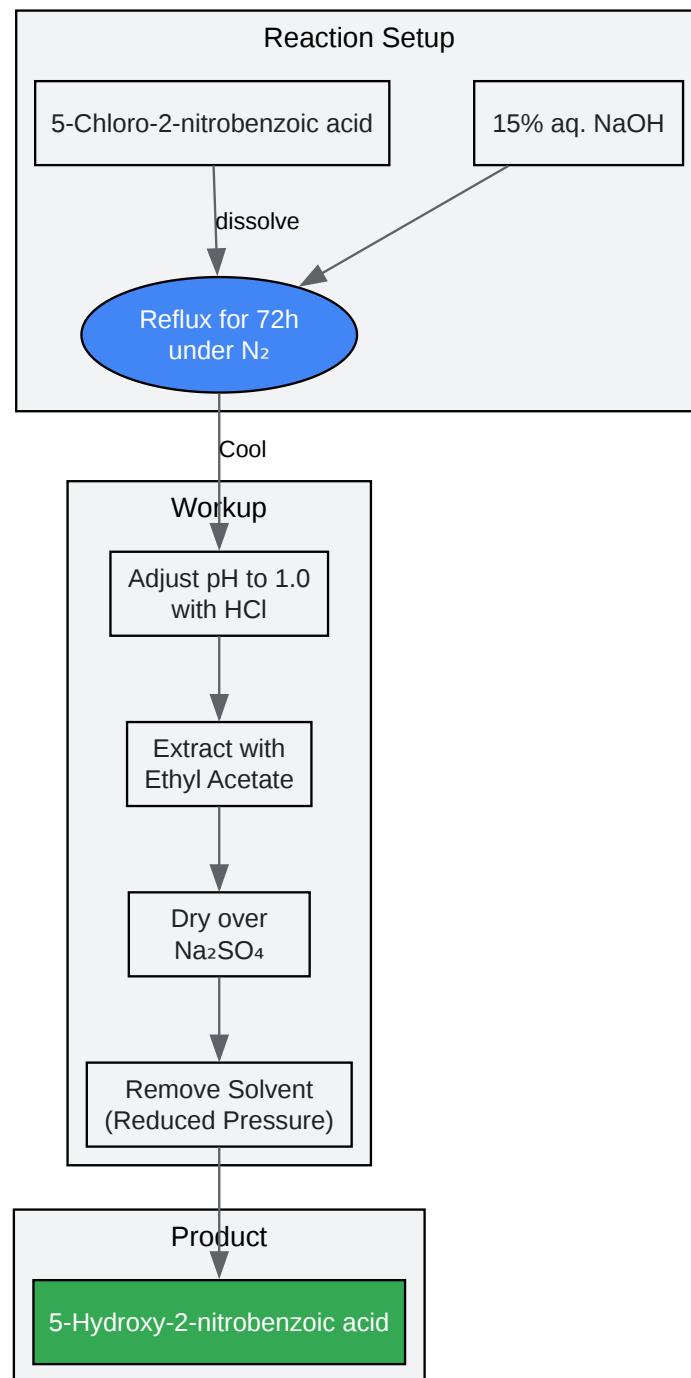
Detailed methodologies for the synthesis of **5-Hydroxy-2-nitrobenzoic acid** are crucial for its application in research and development. Below are protocols derived from cited literature.

Synthesis from 5-Chloro-2-nitrobenzoic Acid (Method 1)

This procedure outlines a synthesis route involving nucleophilic aromatic substitution.

- Reactants: 5-chloro-2-nitrobenzoic acid (32.00 g, 0.159 mol), 15% aqueous sodium hydroxide solution.[3][4]
- Procedure:
 - Dissolve 5-chloro-2-nitrobenzoic acid in the 15% aqueous sodium hydroxide solution.[3][4]
 - React the solution at reflux under a nitrogen atmosphere for 72 hours.[3][4]
 - After the reaction is complete, cool the solution and adjust the pH to 1.0 using dilute hydrochloric acid.[3][4]
 - Extract the product with ethyl acetate.[3][4]
 - Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.[3][4]
 - Remove the solvent by distillation under reduced pressure to yield the final product.[3][4]
- Yield: 28.05 g (96.5%).[3][4]

Synthesis of 5-Hydroxy-2-nitrobenzoic Acid

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Caption: Workflow for the synthesis of **5-Hydroxy-2-nitrobenzoic acid**.

Synthesis from 5-Chloro-2-nitrobenzoic Acid (Method 2)

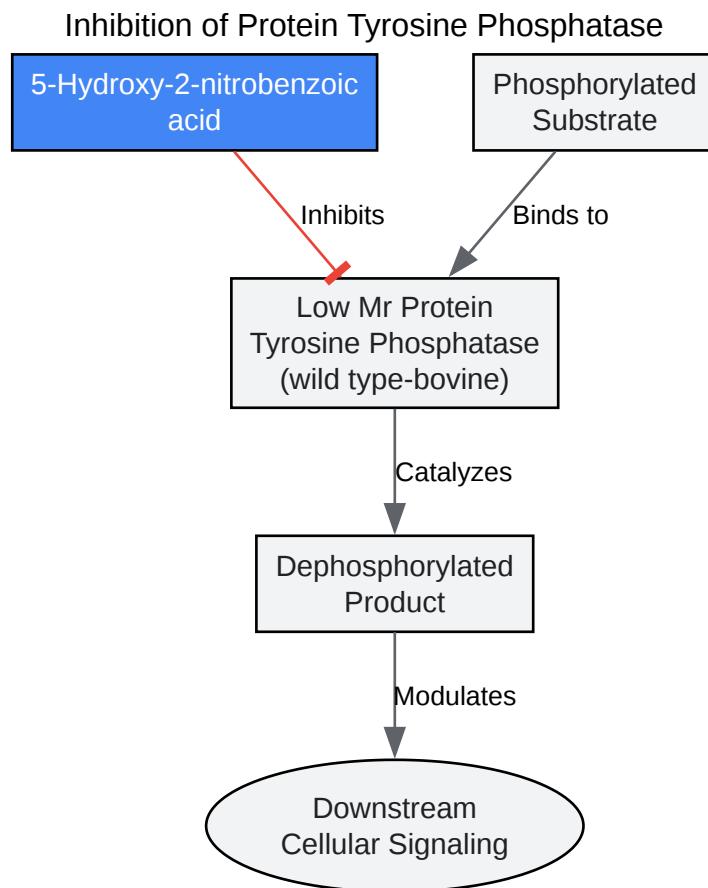
This alternative method utilizes dimethylsulfoxide as a solvent.

- Reactants: 5-Chloro-2-nitrobenzoic acid (100 g), powdered potassium hydroxide (112 g), anhydrous alcohol (170 ml), dimethylsulfoxide (800 ml).[9]
- Procedure:
 - Treat the 5-Chloro-2-nitrobenzoic acid in dimethylsulfoxide with powdered KOH while cooling.[9]
 - Add anhydrous alcohol and stir the mixture for 2 hours at 25°C, then leave it overnight.[9]
 - Maintain the mixture at 28°C for approximately 8 hours, then at 0°C overnight.[9]
 - Warm to room temperature and add 3.5 liters of water.[9]
 - Acidify the mixture with HCl, add 1 kg of NaCl, and extract with ethyl acetate.[9]
 - Wash the extract with water and dry it.[9]
 - Add a solution of 50 g KHCO₃ in 500 ml of water, dilute to 2 liters, and remove the ethyl acetate with a stream of nitrogen.[9]
 - Acidify the resulting solution and filter to obtain the product.[9]
- Yield: 56 g.[9]

Biological Activity and Signaling Pathways

5-Hydroxy-2-nitrobenzoic acid has been identified as an inhibitor of wild type-bovine low Mr protein tyrosine phosphatase (PTP).[3] Protein tyrosine phosphatases are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins, playing a critical role in cell signaling. Inhibition of these enzymes can modulate various cellular processes.

The interaction can be described as a direct inhibition of the enzyme's catalytic activity.



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